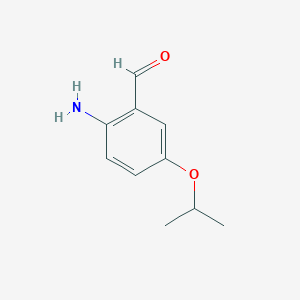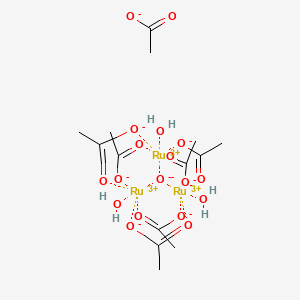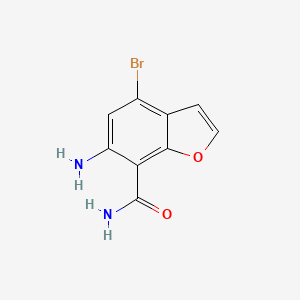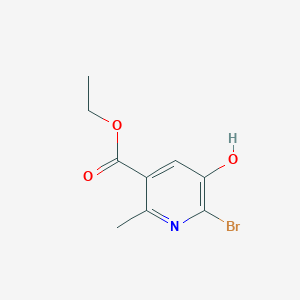
2-Amino-5-isopropoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of an amino group at the second position and an isopropoxy group at the fifth position on a benzaldehyde ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isopropoxybenzaldehyde typically involves the reaction of 2-nitro-5-isopropoxybenzaldehyde with reducing agents. One common method includes the use of iron powder and hydrochloric acid in ethanol, followed by the addition of bromine to achieve the desired product . Another method involves the catalytic hydrogenation of 2-nitro-5-isopropoxybenzaldehyde using palladium on carbon as a catalyst .
Industrial Production Methods
For industrial-scale production, the use of metal catalysts such as palladium-charcoal and skeletal nickel is preferred due to their efficiency and ability to produce high-purity products. The process involves hydrogenation reduction followed by crystallization using solvents like methanol, ethanol, acetone, chloroform, and dichloroethane .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as the Mannich reaction, to form β-amino-carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder, palladium on carbon, and hydrogen gas are commonly used.
Substitution: Formaldehyde and primary or secondary amines are used in the Mannich reaction.
Major Products
The major products formed from these reactions include carboxylic acids, β-amino-carbonyl compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Amino-5-isopropoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid . This mechanism is similar to that of other aminosalicylate drugs used in the treatment of bacterial infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-iodobenzoic acid
- 2-Amino-3,5-dibromobenzaldehyde
- 2-Amino-1H-benzimidazol-5-ol
Uniqueness
2-Amino-5-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-amino-5-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,11H2,1-2H3 |
Clé InChI |
CFKRNSOAWONHNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)



![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)






